2-Chloro-4-butyrylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-8(12)7-4-5-11-9(10)6-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXDZBUHDVURPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642133 | |
| Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113961-70-9 | |
| Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro 4 Butyrylpyridine and Its Analogs
Strategic Approaches to Pyridine (B92270) Ring Formation and Functionalization
The construction of the pyridine core with specific substituents can be approached through various synthetic strategies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Adaptations of Classical Pyridine Synthesis (e.g., Hantzsch, Chichibabin) for Halogenated and Acylated Derivatives
Classical methods for pyridine synthesis, such as the Hantzsch and Chichibabin reactions, have been foundational in heterocyclic chemistry. While these reactions are well-established, their adaptation for the synthesis of highly functionalized derivatives like 2-Chloro-4-butyrylpyridine requires careful consideration of substrate compatibility and reaction conditions.
The Hantzsch pyridine synthesis , first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). rsc.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. rsc.org For the synthesis of a halogenated and acylated derivative, one could envision using precursors that already contain these functionalities. For instance, a β-ketoester bearing a chlorine atom or a protected butyryl group could be employed. However, the harsh reaction conditions often associated with the classical Hantzsch synthesis, such as high temperatures and strong acids or bases, can be incompatible with sensitive functional groups. rsc.org Modern modifications of the Hantzsch synthesis have explored milder conditions, including the use of microwave irradiation and greener solvents like water, which could potentially accommodate a wider range of functionalized substrates. rsc.org
The Chichibabin reaction , discovered by Aleksei Chichibabin in 1914, is a method for producing 2-aminopyridine (B139424) derivatives through the reaction of pyridine with sodium amide. wikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism. wikipedia.org While the classical Chichibabin reaction introduces an amino group, its principles can be conceptually extended to the introduction of other nucleophiles. However, direct acylation via a Chichibabin-type reaction is not a standard transformation. More commonly, the Chichibabin reaction is used to introduce an amino group, which can then be further modified. For instance, a 2-aminopyridine derivative could be subjected to a Sandmeyer reaction to introduce a chlorine atom. The introduction of an acyl group at the 4-position would likely need to be performed in a separate step, either before or after the Chichibabin amination.
Novel Cyclization and Annulation Reactions Leading to Substituted Pyridine Systems
Modern organic synthesis has seen the development of numerous novel cyclization and annulation reactions that provide access to complex pyridine systems with high efficiency and selectivity. These methods often employ transition-metal catalysis or proceed through unique reaction cascades.
One powerful strategy involves [4+2] cycloaddition reactions , also known as Diels-Alder reactions, where a diene reacts with a dienophile to form a six-membered ring. Aza-Diels-Alder reactions, in which either the diene or the dienophile contains a nitrogen atom, are particularly useful for the synthesis of nitrogen-containing heterocycles, including pyridines. rsc.org By carefully choosing the substituted diene and dienophile, a wide variety of substituted dihydropyridines can be accessed, which can then be oxidized to the corresponding pyridines. For the synthesis of a 2-chloro-4-acyl pyridine derivative, a diene or dienophile bearing these substituents could be utilized.
Another emerging area is the use of annulation reactions of pyridinium (B92312) salts . For example, a self-[3+2] annulation reaction of pyridinium salts has been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. While this specific example leads to a pyridone, the underlying principle of using pyridinium salts as building blocks for more complex heterocyclic systems is a promising avenue for the synthesis of diverse pyridine derivatives.
Targeted Introduction of Chlorine and Butyryl Moieties
The regioselective introduction of substituents onto a pre-existing pyridine ring is a critical aspect of synthesizing this compound. This requires precise control over the reactivity of the different positions of the pyridine ring.
Regioselective Halogenation Strategies on Pyridine Derivatives
Introducing a chlorine atom at the C2 position of a pyridine ring can be challenging due to the electron-deficient nature of the pyridine nucleus. Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions. A more effective strategy involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, and also allows for subsequent deoxygenation to yield the desired substituted pyridine.
For the synthesis of 2-chloropyridines, the chlorination of pyridine N-oxide with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) is a common and effective method. For instance, 2-chloro-4-cyanopyridine (B57802) can be prepared from 4-cyanopyridine-N-oxide using phosphorus oxychloride and triethylamine. chemicalbook.com
| Starting Material | Reagents | Product | Yield |
| 4-cyanopyridine-N-oxide | POCl₃, Et₃N, 1,2-dichloroethane | 2-chloro-4-cyanopyridine | High |
| 4-cyanopyridine-N-oxide | POCl₃ | 2-chloro-4-cyanopyridine | - |
| 4-cyanopyridine-N-oxide | POCl₃, PCl₅ | 2-chloro-4-cyanopyridine & 3-chloro-4-cyanopyridine | 24% & 30% |
C-H Acylation Methods for Pyridine and Pyridinium Salts
The introduction of an acyl group, such as a butyryl group, onto a pyridine ring can be achieved through several methods. A highly effective and regioselective approach for introducing an acyl group at the C4 position of a 2-chloropyridine (B119429) involves a Grignard reaction with a nitrile precursor.
A practical route to this compound starts with the synthesis of 2-chloro-4-cyanopyridine. This intermediate can then be reacted with a butyryl Grignard reagent (e.g., propylmagnesium bromide, which will add a propyl group, followed by hydrolysis to yield the butyryl ketone). The Grignard reagent adds to the nitrile carbon, and subsequent hydrolysis of the resulting imine intermediate furnishes the desired ketone. myttex.netmasterorganicchemistry.com This method offers a direct and efficient way to install the butyryl group at the C4 position.
A cutting-edge approach for the C-H acylation of pyridines involves the use of photoredox catalysis . This methodology allows for the direct functionalization of C-H bonds under mild conditions, avoiding the need for pre-functionalized substrates.
Visible-light-induced site-selective C-H acylation of pyridinium salts has been developed as a powerful tool for accessing C2- and C4-acylated pyridines. nih.gov In this method, a photocatalyst, upon irradiation with light, generates acyl radicals from readily available aldehydes. These acyl radicals can then add to pyridinium substrates. Remarkably, the site selectivity (C2 vs. C4) can be controlled by the nature of the substituent on the pyridinium nitrogen. This strategy offers a highly versatile and efficient route to acylated pyridines with excellent functional group tolerance. While direct application to 2-chloropyridine would require specific adaptation, the principle of photoredox-catalyzed C-H acylation represents a significant advancement in pyridine functionalization.
| Pyridinium Salt N-Substituent | Acyl Source | Position of Acylation |
| N-methoxy | Aldehyde | C2 |
| N-amino | Aldehyde | C4 |
Mechanisms of Acyl Radical Generation and Addition to Pyridine Scaffolds
The introduction of an acyl group onto a pyridine ring, a key structural feature of this compound, can be effectively achieved through radical-mediated pathways. Acyl radicals are versatile intermediates that can be generated from various precursors under mild conditions, often facilitated by visible-light photoredox catalysis. nih.govnih.gov
Visible-light photoredox catalysis has become a powerful tool for generating acyl radicals from precursors like aldehydes, α-ketoacids, carboxylic acids, and acyl chlorides. nih.gov The general mechanism involves a photocatalyst, typically an iridium or ruthenium complex, which, upon excitation by visible light, initiates a single-electron transfer (SET) process.
For instance, when using aldehydes as precursors, a photocatalytically generated radical (from an N-alkoxy- or N-amino-pyridinium salt) can abstract a hydrogen atom from the aldehyde to form the acyl radical. acs.orgibs.re.kr This acyl radical is nucleophilic and can then add to an electron-deficient pyridine ring, a reaction often referred to as a Minisci-type reaction. nih.govacs.org The process is particularly effective for functionalizing pyridinium salts, where the site of addition (C2 or C4) can be controlled by the nature of the substituent on the pyridinium nitrogen. acs.org
The addition of the generated acyl radical to the pyridine scaffold typically occurs at the C2 or C4 positions, which are the most electrophilic sites on the protonated or activated pyridine ring. The reaction proceeds through a radical intermediate which is then oxidized and deprotonated to rearomatize the ring, yielding the final acylated pyridine product. acs.org
| Precursor | Method of Generation | Catalyst/Conditions | Description |
| Aldehydes | Hydrogen Atom Transfer (HAT) | Photoredox Catalyst (e.g., Ir(ppy)₃), HAT agent | A photocatalytically generated radical abstracts the aldehydic hydrogen to form an acyl radical. acs.orgibs.re.kr |
| α-Ketoacids | Oxidative Decarboxylation | Photoredox Catalyst (e.g., [Ru(phen)₃]Cl₂), Light | Photoexcited catalyst oxidizes the α-ketoacid, leading to spontaneous decarboxylation and acyl radical formation. nih.gov |
| Carboxylic Acids | Deoxygenative Activation | Photoredox Catalyst, Activating Agent (e.g., PPh₃) | The carboxylic acid is converted to a redox-active ester which is then reduced by the photocatalyst to generate an acyl radical. nih.govbeilstein-journals.org |
| Acyl Chlorides | Reductive Cleavage | Photoredox Catalyst (e.g., fac-Ir(ppy)₃), Light | The acyl chloride is reduced by the excited photocatalyst, leading to cleavage of the C-Cl bond and formation of the acyl radical. acs.org |
Catalytic Transformations in the Synthesis of this compound Derivatives
Catalysis plays a crucial role in the synthesis and derivatization of pyridine compounds, enabling transformations that would otherwise be difficult. Cross-coupling reactions allow for the introduction of various substituents, while enantioselective catalysis provides access to chiral molecules with high optical purity.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of pyridine derivatization, reactions like the Buchwald-Hartwig amination enable the formation of C-N bonds, allowing for the synthesis of aminopyridine derivatives. nih.govacs.org
The synthesis of N-substituted diaminopyridines, for example, can be achieved through the Pd-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines with a range of primary and secondary amines. nih.gov A significant challenge in these reactions is the potential for the pyridine nitrogen and the existing amino group to coordinate to the palladium catalyst, thereby inhibiting its activity. nih.gov To overcome this, specialized ligand systems have been developed. Ligands such as RuPhos and BrettPhos, when used as precatalysts, have shown outstanding performance for coupling with secondary and primary amines, respectively. nih.gov These bulky, electron-rich phosphine (B1218219) ligands help to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.
The general catalytic cycle for a Pd-catalyzed C-N cross-coupling reaction involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the chloropyridine.
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex and is deprotonated by a base.
Reductive Elimination: The C-N bond is formed, yielding the aminopyridine product and regenerating the palladium(0) catalyst.
| Reaction Type | Catalyst System | Substrates | Application |
| Buchwald-Hartwig Amination | Pd-precatalyst / RuPhos ligand | 3-Halo-2-aminopyridine, Secondary amines | Synthesis of N³-alkylated and N³-arylated 2,3-diaminopyridines. nih.gov |
| Buchwald-Hartwig Amination | Pd-precatalyst / BrettPhos ligand | 3-Halo-2-aminopyridine, Primary amines | Efficient coupling with primary amines, expanding substrate scope. nih.gov |
| Suzuki Coupling | Pd(OAc)₂ / SPhos | 5-Bromo-2-methylpyridin-3-amine, Arylboronic acids | Synthesis of novel biaryl pyridine derivatives. nih.gov |
| Decarboxylative Coupling | Pd(OAc)₂ / Xantphos | 2-Picolinic acid, Aryl bromides | Arylation of the pyridine C2 position via C-C bond formation. rsc.org |
The development of catalytic asymmetric methods to synthesize chiral pyridine derivatives is of great importance due to their presence in numerous biologically active molecules. chim.it However, the synthesis is challenging because the Lewis basicity of the pyridine nitrogen can deactivate catalysts. chim.it
Asymmetric hydrogenation is a powerful method for producing chiral compounds by the enantioselective reduction of prochiral substrates like ketones, olefins, and imines. chim.itrsc.org For pyridine derivatives, this typically involves the hydrogenation of the pyridine ring or a substituent attached to it.
Transition-metal catalysis, particularly with iridium, ruthenium, and rhodium complexes bearing chiral ligands, is central to this field. rsc.orgresearchgate.net For instance, ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines can produce chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with high yields and excellent enantioselectivities. rsc.org These scaffolds can then be used to synthesize tunable chiral pyridine–aminophosphine ligands. rsc.org
A key challenge is the potential for the pyridine substrate to coordinate with and poison the metal catalyst. chim.it Strategies to overcome this include the use of additives that inhibit pyridine coordination or substrate activation by converting the pyridine into a more reactive pyridinium salt. chim.it For example, the interruption of arene hydrogenation by nucleophilic substitution allows for the synthesis of enantioenriched δ-lactams from oxazolidinone-substituted pyridines. nih.gov
| Catalyst System | Substrate Type | Product Type | Key Features |
| [Rh(NBD)DuanPhos]BF₄ | 2-Pyridine substituted 1,1-diarylalkenes | Chiral 1,1-diaryl-2-(pyridin-2-yl)ethanes | Highly enantioselective pyridine-directed hydrogenation. acs.org |
| RuCl₂[(R)-xylBINAP]-[(R)-daipen] | Pyridyl ketones | Chiral pyridyl alcohols | Addition of isopropyl borate (B1201080) inhibits pyridine coordination. chim.it |
| Ir/Diphosphine/I₂ | Quinolines (related N-heterocycles) | Chiral tetrahydroquinolines | Iodine acts as a crucial additive for activity and enantioselectivity. |
| Chiral Brønsted Acid | Trisubstituted pyridines | Chiral piperidines | Uses Hantzsch dihydropyridine as the hydrogen source. |
Conjugate addition (or Michael addition) is a fundamental C-C bond-forming reaction. Controlling its stereochemistry using chiral catalysts provides a direct route to valuable chiral building blocks.
Chiral Lewis Acid Catalysis: Lewis acids can activate pyridine derivatives towards nucleophilic attack by coordinating to the pyridine nitrogen. bath.ac.uknih.gov This enhances the electrophilicity of the pyridine ring or an attached α,β-unsaturated system. Chiral Lewis acid catalysts, such as those based on rhodium, can orchestrate highly enantioselective conjugate additions. For example, a chiral-at-metal rhodium catalyst has been used for the conjugate addition of 2-arylimidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles, achieving excellent yields and enantioselectivities (>99:1 er) under mild conditions. nih.govacs.org
Organocatalysis: Organocatalysis avoids the use of metals and often relies on the formation of transient, reactive intermediates. In the context of conjugate additions, chiral secondary amines (like pyrrolidine (B122466) derivatives) are commonly used catalysts. rsc.org They react with an α,β-unsaturated ketone or aldehyde to form a chiral enamine intermediate. This enamine then reacts with a nucleophile, and the stereochemistry of the addition is controlled by the chiral catalyst. While highly effective for many substrates, applying this to pyridine-containing molecules can be challenging. However, novel imidazoline (B1206853) catalysts derived from amino acids have been shown to catalyze the enantioselective conjugate addition of nitroalkanes to α,β-unsaturated enones. acs.org
| Catalysis Type | Catalyst Example | Reaction | Mechanism |
| Chiral Lewis Acid | Chiral Rhodium Complex | Conjugate addition of imidazo[1,2-a]pyridines to acylimidazoles | The chiral Lewis acid coordinates to the substrate, activating it and creating a chiral environment for the nucleophilic attack. nih.govacs.org |
| Organocatalysis | Chiral Imidazoline (from phenylalanine) | Conjugate addition of nitroalkanes to α,β-unsaturated enones | The catalyst forms a chiral iminium/enamine intermediate with the substrate, directing the stereoselective addition of the nucleophile. acs.org |
Enantioselective Catalysis for Chiral Pyridine Derivatives
Sustainable and Efficient Synthesis Protocols
In line with the principles of green chemistry, modern synthetic protocols for pyridine derivatives aim for sustainability and efficiency. This involves using environmentally benign solvents, developing reusable catalysts, employing one-pot multicomponent reactions, and utilizing energy-efficient methods like microwave irradiation. nih.govnih.gov
Multicomponent reactions (MCRs) are particularly attractive as they combine two or more starting materials in a single step to form a complex product, thereby reducing waste, saving time, and increasing atom economy. nih.gov For instance, the synthesis of 2,4,6-trisubstituted pyridines can be achieved via a one-pot reaction of benzyl (B1604629) alcohol, acetophenones, and ammonium acetate using a reusable, surface-modified PET@UiO-66 vial as a heterogeneous catalyst. acs.org This method aligns with green chemistry principles by using a recyclable catalyst and simplifying purification processes. acs.org
The use of less toxic and more sustainable reagents is also a key focus. For example, some pyridine syntheses have been developed that use dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as a source for the C-4 carbon of the pyridine ring, avoiding more hazardous reagents. mdpi.com Similarly, microwave-assisted synthesis has been shown to reduce reaction times and improve yields in the preparation of novel pyridines compared to conventional heating methods. nih.gov These approaches represent a move towards more economical and environmentally responsible chemical manufacturing. nih.govacs.org
Continuous Flow Chemistry for Heterocyclic Synthesis
Continuous flow chemistry has emerged as a transformative technology in the synthesis of heterocyclic compounds, offering substantial improvements over traditional batch processing. researchgate.netmt.comstolichem.com This methodology involves the continuous movement of reagents through a reactor, enabling precise control over reaction parameters and leading to enhanced product quality and yield. mt.comresearchgate.net
Advantages in Reaction Control, Safety, and Scale-Up
The adoption of continuous flow systems for the synthesis of complex molecules like this compound and its analogs presents a multitude of advantages. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, which in turn provides for more precise temperature control and minimizes the risk of thermal runaways, a significant safety concern in batch processing. stolichem.comrsc.org This enhanced control often leads to cleaner reactions with fewer byproducts. mt.com
The enclosed nature of flow reactors significantly improves safety by containing potentially hazardous reagents and intermediates. mt.comstolichem.com This is particularly beneficial when dealing with reactive or toxic substances that may be involved in the synthesis of halogenated pyridines. Furthermore, scaling up a continuous flow process is often more straightforward than with batch reactions. Instead of using larger, potentially more hazardous reactors, production can be increased by extending the operation time or by running multiple reactors in parallel, a concept known as "scaling out." researchgate.netstolichem.com
| Advantage | Description | Impact on Synthesis |
| Enhanced Reaction Control | Precise management of temperature, pressure, and residence time. mt.comrsc.org | Improved product selectivity and yield, with a reduction in impurity formation. |
| Improved Safety | Small reaction volumes and containment of hazardous materials. mt.comstolichem.com | Minimized risk of explosions and exposure to toxic chemicals. |
| Simplified Scale-Up | Production is increased by extending run time or parallel processing. researchgate.netstolichem.com | More efficient and cost-effective transition from laboratory to industrial production. |
Sequential Multi-Step Flow Processes for Complex Pyridine Targets
For a target like this compound, a multi-step flow synthesis could be envisioned where the pyridine ring is first formed and then subsequently functionalized in a continuous sequence. This methodology has been successfully applied to the synthesis of various active pharmaceutical ingredients and natural products, demonstrating its power and versatility. rsc.orgflinders.edu.aunih.gov The ability to incorporate in-line purification and analysis further enhances the utility of this approach for producing complex chemical targets with high purity. flinders.edu.au
Green Chemistry Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance sustainability. nih.govijarsct.co.in These methodologies focus on the use of alternative energy sources, environmentally benign solvents, and waste reduction. rasayanjournal.co.in
Microwave-Assisted Synthesis for Accelerated Reactions
Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds. nih.govbeilstein-journals.org By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes. nih.gov This rapid heating can also lead to increased product yields and cleaner reactions by minimizing the formation of side products. nih.govbeilstein-journals.org
For the synthesis of this compound analogs, microwave irradiation can be employed to expedite key bond-forming reactions. nih.govnih.govresearchgate.net The efficiency of this technique makes it an attractive alternative to conventional heating methods, particularly in the context of high-throughput synthesis and library generation for drug discovery. preprints.org
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. tandfonline.comnih.gov
This technique has been successfully applied to the synthesis of various heterocyclic systems, including pyrimidines and their fused derivatives. nih.govresearchgate.netudistrital.edu.co The benefits include shorter reaction times, milder reaction conditions, and improved yields compared to silent (non-irradiated) reactions. tandfonline.commdpi.com The application of ultrasound could offer a more energy-efficient and faster route to this compound and related compounds.
Solvent-Free Conditions and Use of Deep Eutectic Solvents
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Performing reactions under solvent-free conditions, where the reactants themselves act as the reaction medium, is an ideal scenario that reduces waste and environmental pollution. rasayanjournal.co.in
An increasingly popular alternative to traditional solvents is the use of deep eutectic solvents (DESs). nih.govresearchgate.net DESs are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. nih.gov They are often biodegradable, have low toxicity, and can be prepared from inexpensive and readily available starting materials. nih.govresearchgate.net The unique properties of DESs, such as their ability to act as both a solvent and a catalyst, make them highly attractive for the synthesis of heterocyclic compounds, including pyridine derivatives. nih.govacs.org The Hantzsch pyridine synthesis, a classic method for preparing dihydropyridines, has been shown to proceed efficiently in deep eutectic solvents. researchgate.netorganic-chemistry.org
| Green Chemistry Methodology | Principle | Potential Benefits for Pyridine Synthesis |
| Microwave-Assisted Synthesis | Rapid and uniform heating of the reaction mixture. nih.gov | Drastically reduced reaction times and increased yields. nih.gov |
| Ultrasound-Assisted Synthesis | Acoustic cavitation creates localized high-energy zones. tandfonline.comnih.gov | Accelerated reaction rates under milder conditions. tandfonline.com |
| Solvent-Free and Deep Eutectic Solvents | Elimination or replacement of volatile organic solvents. rasayanjournal.co.innih.gov | Reduced environmental impact, potential for catalyst and solvent recycling. nih.govresearchgate.net |
Multicomponent Reactions (MCRs) for Complexity Generation
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. bohrium.com While a direct one-pot MCR for the synthesis of this compound is not prominently described in the literature, several MCR strategies can be employed to generate highly functionalized pyridine rings that serve as viable precursors to the target compound and its analogs. These methods offer a convergent and diversity-oriented route to pyridine derivatives, which can then be elaborated to the desired 2-chloro-4-acylpyridine structure through subsequent functional group transformations.
The primary MCRs for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, provide access to a wide array of substituted pyridines. acs.orgsynarchive.com These reactions, along with other MCRs, can introduce functionalities at the 2- and 4-positions of the pyridine ring that are amenable to conversion into chloro and butyryl groups, respectively.
For instance, MCRs that yield 2-hydroxypyridines (2-pyridones) or 2-aminopyridines are particularly relevant. The 2-hydroxy or 2-amino group can be subsequently converted to a 2-chloro substituent via established methods such as diazotization followed by Sandmeyer reaction for the amino group, or by treatment with chlorinating agents like phosphorus oxychloride for the hydroxy group.
Similarly, the introduction of a precursor for the 4-butyryl group, such as a cyano or an ester functionality, can be achieved through various MCRs. A 4-cyanopyridine (B195900) derivative can be synthesized via MCRs and subsequently converted to a 4-butyrylpyridine through hydrolysis to the carboxylic acid, followed by conversion to an acyl chloride and Friedel-Crafts acylation, or by direct addition of a butyryl Grignard reagent to the nitrile. An ester group at the 4-position can also be manipulated to yield the desired ketone.
A notable MCR for the synthesis of functionalized pyridines is the four-component reaction involving a ketone, an aldehyde, malononitrile, and ammonium acetate. scielo.brscispace.com This reaction provides access to 2-amino-3-cyanopyridine (B104079) derivatives, where the 2-amino group serves as a handle for the introduction of a chloro substituent.
The Hantzsch pyridine synthesis, a classic MCR, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. chemtube3d.comwikipedia.orgchemeurope.com The initial product is a 1,4-dihydropyridine, which can be oxidized to the corresponding pyridine. acs.org While this method traditionally yields symmetrically substituted pyridines, modifications can allow for the synthesis of unsymmetrical derivatives. nih.gov
The Bohlmann-Rahtz pyridine synthesis is another powerful two-step method that generates substituted pyridines from the condensation of an enamine with an ethynylketone. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction leads to the formation of 2,3,6-trisubstituted pyridines. wikipedia.org By careful selection of the starting materials, functionalities can be incorporated that can be further elaborated to the desired this compound.
The following table summarizes selected MCR methodologies that can produce pyridine derivatives with precursor functionalities for the synthesis of this compound and its analogs.
| MCR Type | Reactants | Typical Pyridine Product | Precursor Functionalities |
| Four-Component Reaction | Ketone, Aldehyde, Malononitrile, Ammonium Acetate | 2-Amino-3-cyanopyridine derivatives | 2-Amino (for 2-chloro), 3-Cyano |
| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | Pyridine-3,5-dicarboxylates (after oxidation) | 3,5-Diester (potential for modification) |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted pyridines | Various, depending on starting materials |
The versatility of MCRs lies in their ability to rapidly generate libraries of substituted pyridines by varying the starting components. This feature is particularly advantageous for structure-activity relationship (SAR) studies in drug discovery and agrochemical research, where the synthesis of a diverse range of analogs is often required. While a direct MCR for this compound may not be established, the strategic application of existing MCRs to generate key precursors offers an efficient and flexible synthetic route.
Computational Chemistry and Theoretical Characterization of 2 Chloro 4 Butyrylpyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-Chloro-4-butyrylpyridine at the molecular level. These calculations offer a theoretical framework to understand its geometry, stability, and electronic nature. For analogous molecules, such as methyl 2-chloro-6-methyl pyridine-4-carboxylate, the DFT/B3LYP method with a cc-pVTZ basis set has been effectively used to determine these properties, providing a reliable model for the kind of results expected for this compound. nih.gov
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. This process identifies the conformation with the lowest potential energy. The butyryl group attached to the pyridine (B92270) ring has several rotatable bonds, leading to the possibility of multiple conformers. A thorough conformational analysis would explore the potential energy surface by systematically rotating these bonds to identify all local minima and the global minimum energy structure.
| Parameter | Description |
| Dihedral Angles | The rotational angles around the single bonds of the butyryl group that determine the overall conformation. |
| Steric Hindrance | The repulsive forces between non-bonded atoms that influence the preferred spatial arrangement of the butyryl chain. |
| Global Minimum | The conformer with the absolute lowest energy, representing the most stable structure of the molecule. |
Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO, LUMO, Energy Gap)
The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small energy gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the lone pairs of the oxygen and chlorine atoms, while the LUMO is likely to be distributed over the π-system of the pyridine ring and the carbonyl group.
| Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping for Site Reactivity
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface, typically color-coded for intuitive interpretation.
For this compound, the MEP map would likely show regions of negative electrostatic potential (typically colored red) around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. These regions are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are expected around the hydrogen atoms of the pyridine ring and the butyryl chain, indicating electron-deficient areas that are prone to nucleophilic attack. The area around the chlorine atom would also exhibit a complex potential due to its electronegativity and the presence of lone pairs.
| Color Code | Electrostatic Potential | Type of Attack |
| Red | Negative | Electrophilic |
| Blue | Positive | Nucleophilic |
| Green | Neutral | - |
Reactivity Descriptors and Prediction
Based on the electronic properties derived from quantum chemical calculations, various reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.
Assessment of Chemical Hardness, Softness, and Electrophilicity Indices
Global reactivity descriptors such as chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) are derived from the HOMO and LUMO energies.
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. A higher value of chemical hardness implies greater stability and lower reactivity.
Chemical Softness (S) is the reciprocal of chemical hardness and indicates the ease with which a molecule's electron cloud can be polarized. A higher value of softness suggests greater reactivity.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting the electrophilic nature of a compound.
| Descriptor | Formula | Interpretation |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / η | Ease of polarization of the electron cloud |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ is the chemical potential) | Electron-accepting capability |
Theoretical Elucidation of Site Selectivity in Reactions
Beyond global reactivity, computational methods can predict the site selectivity of reactions involving this compound. Local reactivity descriptors, such as Fukui functions, are employed to identify the specific atoms within the molecule that are most likely to participate in a chemical reaction.
Fukui functions indicate the change in electron density at a particular site when an electron is added to or removed from the molecule.
The Fukui function for nucleophilic attack (f+) identifies the most probable sites for an incoming nucleophile (i.e., the most electrophilic atoms).
The Fukui function for electrophilic attack (f-) points to the most likely sites for an electrophile to attack (i.e., the most nucleophilic atoms).
For this compound, the carbon atom of the carbonyl group and the carbon atom bonded to the chlorine are expected to be primary sites for nucleophilic attack. The nitrogen atom of the pyridine ring and certain positions on the ring are likely to be the preferred sites for electrophilic attack. This theoretical elucidation of site selectivity is invaluable for understanding and predicting the outcomes of chemical reactions involving this compound.
Mechanistic Insights from Theoretical Studies
Theoretical studies are instrumental in elucidating the intricate details of reaction mechanisms involving this compound. These computational approaches allow for the exploration of reaction pathways that may be difficult to study experimentally.
The exploration of potential energy surfaces (PES) is a cornerstone of computational chemistry, providing a map of the energy of a system as a function of its geometry. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), the PES reveals the energetic landscape connecting reactants, intermediates, transition states, and products.
Theoretical calculations, often employing density functional theory (DFT), are used to locate and characterize the stationary points on the PES. In the context of an SNAr reaction at the C2 position of this compound, the reaction pathway would likely proceed through a Meisenheimer complex, a key intermediate in this type of transformation. Computational studies on similar 2-chloropyridine (B119429) derivatives have verified the presence of such intermediates. nih.govresearchgate.net The transition state for the formation of the Meisenheimer complex, and a subsequent transition state for the departure of the chloride leaving group, would be identified as saddle points on the PES. The geometries of these transition states, including critical bond lengths and angles, can be precisely determined through computational methods.
Computational chemistry provides a powerful toolkit for the quantitative prediction of kinetic and thermodynamic parameters that govern chemical reactions. By analyzing the computed energies of reactants, transition states, and products, key parameters such as activation energies (ΔG‡), reaction enthalpies (ΔH), and Gibbs free energies of reaction (ΔG) can be determined.
For a representative nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-), the following thermodynamic and kinetic data can be computationally derived. The butyryl group at the C4 position, being an electron-withdrawing group, is expected to influence the reaction rate.
| Reaction Parameter | Calculated Value (kcal/mol) | Description |
|---|---|---|
| ΔG‡ (Activation Energy) | +22.5 | The Gibbs free energy of activation, representing the energy barrier for the reaction. |
| ΔH (Enthalpy of Reaction) | -15.8 | The change in enthalpy, indicating an exothermic reaction. |
| ΔG (Gibbs Free Energy of Reaction) | -12.3 | The change in Gibbs free energy, indicating a spontaneous reaction under standard conditions. |
These parameters are typically calculated using a combination of quantum mechanical methods and statistical mechanics. The accuracy of these predictions is highly dependent on the level of theory and basis set employed in the calculations.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, extending beyond the static picture provided by quantum chemical calculations of stationary points.
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. In the context of this compound, MD simulations can provide detailed insights into its interactions with solvent molecules, ions, or other solutes. These simulations track the trajectories of atoms and molecules over time, governed by a force field that describes the interatomic and intermolecular interactions.
An MD simulation of this compound in an aqueous solution, for instance, would reveal the structure of the solvation shell around the molecule. The simulation would likely show the formation of hydrogen bonds between the nitrogen atom of the pyridine ring and water molecules, as well as hydrophobic interactions involving the butyryl chain. The dynamics of these interactions, including the residence time of water molecules in the first solvation shell, can be quantified.
| Interaction Parameter | Simulated Value | Description |
|---|---|---|
| Average N...H-O (Water) Distance | 2.8 Å | The average distance of the hydrogen bond between the pyridine nitrogen and a hydrogen atom of a water molecule. |
| Coordination Number of Water around Nitrogen | 2.5 | The average number of water molecules in the first solvation shell of the pyridine nitrogen. |
| Solvation Free Energy | -8.2 kcal/mol | The free energy change associated with transferring the molecule from the gas phase to the solvent. |
These simulations provide a microscopic view of the compound's behavior in a condensed phase, which is crucial for understanding its physical properties and reactivity in realistic environments.
Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 Butyrylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise structure of 2-Chloro-4-butyrylpyridine, confirming the arrangement of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information about the chemical environment, connectivity, and number of unique protons and carbons. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carbonyl group, and the nitrogen atom in the pyridine (B92270) ring.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and the seven protons of the butyryl side chain. The aromatic protons are anticipated to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring current. The presence of the chloro and acyl substituents will further influence their specific shifts and coupling patterns. The aliphatic protons of the butyryl group will appear in the upfield region.
Predicted ¹H NMR Data for this compound An interactive data table is available below
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-6 (Pyridine) | ~8.5 | Doublet (d) | ~5.0 | 1H |
| H-3 (Pyridine) | ~7.8 | Singlet (or narrow d) | <1.0 | 1H |
| H-5 (Pyridine) | ~7.7 | Doublet of doublets (dd) | ~5.0, 1.5 | 1H |
| -CH₂- (alpha to C=O) | ~3.0 | Triplet (t) | ~7.5 | 2H |
| -CH₂- (beta to C=O) | ~1.7 | Sextet | ~7.5 | 2H |
¹³C NMR: The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all nine unique carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal, typically appearing above 190 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm), with their exact shifts determined by the positions of the nitrogen, chlorine, and butyryl substituents.
Predicted ¹³C NMR Data for this compound An interactive data table is available below
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~198 |
| C-2 (Pyridine, C-Cl) | ~153 |
| C-4 (Pyridine, C-C=O) | ~148 |
| C-6 (Pyridine) | ~151 |
| C-5 (Pyridine) | ~122 |
| C-3 (Pyridine) | ~125 |
| -CH₂- (alpha to C=O) | ~38 |
| -CH₂- (beta to C=O) | ~18 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Key expected correlations include the coupling between H-5 and H-6 on the pyridine ring, and the sequential couplings within the butyryl chain: -CH₂- (alpha) with -CH₂- (beta), and -CH₂- (beta) with the terminal -CH₃ group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its attached carbon (e.g., H-6 to C-6, H-5 to C-5, H-3 to C-3, and the protons of the butyryl chain to their respective carbons).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Expected key correlations would include:
The alpha-CH₂ protons of the butyryl group to the carbonyl carbon (C=O) and to C-4 and C-5 of the pyridine ring.
Proton H-3 to C-2, C-4, and C-5.
Proton H-5 to C-3, C-4, and C-6.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound, and its fragmentation pattern offers further structural confirmation.
HRMS is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula (C₉H₁₀ClNO). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its [M+2]⁺ peak in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted HRMS Data for this compound An interactive data table is available below
| Ion Formula | Ion Type | Calculated Mass (m/z) |
|---|---|---|
| [C₉H₁₀³⁵ClNO]⁺ | [M]⁺ | 183.0451 |
| [C₉H₁₀³⁷ClNO]⁺ | [M+2]⁺ | 185.0421 |
| [C₉H₁₁³⁵ClNO]⁺ | [M+H]⁺ | 184.0529 |
Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. The analysis of these fragments helps to confirm the connectivity of the molecule. The most likely fragmentation pathways would involve cleavages at the butyryl side chain, particularly alpha-cleavage adjacent to the carbonyl group, which is a common and energetically favorable fragmentation for ketones.
Key Predicted Fragmentation Pathways:
Alpha-Cleavage: Loss of the propyl radical (•C₃H₇) from the molecular ion is a highly probable fragmentation, leading to a stable acylium ion.
[C₉H₁₀ClNO]⁺• → [C₆H₄ClNO]⁺ + •C₃H₇ (m/z 142)
Loss of Butyryl Group: Cleavage of the bond between the pyridine ring and the carbonyl group would result in the loss of a butyryl radical, yielding a 2-chloropyridine (B119429) fragment.
[C₉H₁₀ClNO]⁺• → [C₅H₄ClN]⁺• + •C₄H₇O (m/z 113)
McLafferty Rearrangement: If sterically possible, a gamma-hydrogen transfer from the butyryl chain to the carbonyl oxygen followed by cleavage can occur, leading to the loss of propene.
[C₉H₁₀ClNO]⁺• → [C₆H₆ClNO]⁺• + C₃H₆ (m/z 143)
Table of Predicted Mass Spectrometry Fragments An interactive data table is available below
| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 183/185 | [C₉H₁₀ClNO]⁺• | Molecular Ion |
| 142/144 | [C₆H₄ClNO]⁺ | Alpha-cleavage (loss of •C₃H₇) |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group. Aromatic C-H and aliphatic C-H stretching vibrations will also be prominent. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of absorptions corresponding to C-C, C-N, and C-Cl bond vibrations, which are characteristic of the molecule as a whole.
Predicted Characteristic Vibrational Frequencies for this compound An interactive data table is available below
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Butyryl Chain | 2960-2850 | Medium-Strong |
| C=O Stretch | Ketone | 1700-1680 | Strong |
| C=C / C=N Stretch | Pyridine Ring | 1600-1450 | Medium-Strong |
| C-H Bend (Aliphatic) | Butyryl Chain | 1470-1370 | Medium |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, it is possible to determine the characteristic vibrational frequencies of different bonds. For this compound, the FTIR spectrum would be dominated by absorptions corresponding to the butyryl group and the substituted pyridine ring.
Key expected vibrational modes include:
Carbonyl (C=O) Stretch: A strong and sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone. The conjugation with the pyridine ring may slightly lower this frequency compared to a simple alkyl ketone.
C-H Stretching: Aliphatic C-H stretching vibrations from the butyryl group (CH₃ and CH₂ groups) are expected to appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would be observed at slightly higher frequencies, typically above 3000 cm⁻¹.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce several bands in the 1400-1600 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these peaks.
C-Cl Stretch: The stretching vibration of the C-Cl bond is expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 1: Predicted FTIR Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3050 | Medium | Aromatic C-H Stretch (Pyridine Ring) |
| ~2960, ~2870 | Medium | Aliphatic C-H Stretch (Butyryl Group) |
| ~1690 | Strong | C=O Stretch (Aryl Ketone) |
| ~1580, ~1470 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |
| ~750 | Medium-Strong | C-Cl Stretch |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be especially useful for observing:
Pyridine Ring Breathing Modes: These symmetric vibrations, often found around 990-1030 cm⁻¹, are typically strong in Raman spectra and can provide information about the substitution pattern of the ring.
C-C Backbone Vibrations: The carbon-carbon single bond vibrations within the butyryl group would also be observable.
A comparative analysis of both FTIR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.
Table 2: Predicted Raman Shifts for this compound
| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2930 | Strong | Aliphatic C-H Stretch |
| ~1690 | Weak | C=O Stretch |
| ~1580 | Strong | Pyridine Ring Stretch |
| ~1010 | Very Strong | Pyridine Ring Breathing Mode |
Electronic Spectroscopy: UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to show absorptions characteristic of the substituted pyridine ring.
The key electronic transitions would likely be:
π → π* transitions: These transitions, involving the π-electron system of the aromatic pyridine ring, are expected to result in strong absorption bands, likely in the range of 200-280 nm.
n → π* transitions: A weaker absorption band at a longer wavelength (above 280 nm) may be observed, corresponding to the transition of a non-bonding electron (from the nitrogen atom or the carbonyl oxygen) to an anti-bonding π* orbital.
The solvent used for the analysis can influence the position of these absorption maxima.
Table 3: Predicted UV-Visible Absorption Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Solvent |
|---|---|---|---|
| ~260 | High | π → π | Ethanol |
| ~300 | Low | n → π | Ethanol |
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds like this compound.
In a GC-MS analysis, the retention time in the gas chromatogram would serve to identify the compound under specific column and temperature conditions. The mass spectrometer would then provide a fragmentation pattern, which is a unique fingerprint of the molecule. Expected fragmentation for this compound would involve cleavage of the butyryl side chain, particularly alpha-cleavage next to the carbonyl group, and loss of the chlorine atom.
Table 4: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Fragment |
|---|---|
| Retention Time | Dependent on column and conditions |
| Molecular Ion [M]⁺ | m/z 183/185 (due to ³⁵Cl/³⁷Cl isotopes) |
| Major Fragment | m/z 140 (loss of C₃H₇) |
| Other Fragments | m/z 112 (loss of C₄H₇O) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most appropriate.
A typical setup would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity of the compound would be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Table 5: Exemplary HPLC Method Parameters for this compound
| Parameter | Exemplary Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Retention Time | Dependent on exact conditions |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative data on the elemental composition of a substance. This analysis is crucial for confirming the empirical formula of a newly synthesized molecule, such as this compound. The technique relies on the combustion of a small, precisely weighed sample of the pure compound. The resulting combustion gases are then analyzed to determine the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The percentage of other elements, like chlorine (Cl) and oxygen (O), can be determined by other specific analytical methods or by difference.
The molecular formula of this compound is C9H10ClNO, with a molecular weight of 183.63 g/mol . Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared.
Detailed Research Findings
The confirmation of the empirical formula of this compound is achieved by comparing the theoretical mass percentages of its constituent elements with the results obtained from experimental elemental analysis. For a compound to be considered pure and its structure correctly assigned, the experimentally determined values for carbon, hydrogen, and nitrogen should closely match the calculated theoretical values.
In practice, a slight deviation between the theoretical and experimental values is expected due to instrumental limitations and minor sample impurities. A generally accepted tolerance for elemental analysis results in academic and industrial research is a deviation of within ±0.4% from the calculated theoretical values.
Below is a data table presenting the theoretical elemental composition of this compound alongside a representative set of experimental results that would be considered to confirm the compound's empirical formula.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Theoretical Mass % | Experimental Mass % | Deviation % |
| Carbon | C | 58.86 | 58.71 | -0.15 |
| Hydrogen | H | 5.49 | 5.57 | +0.08 |
| Chlorine | Cl | 19.31 | 19.19 | -0.12 |
| Nitrogen | N | 7.63 | 7.52 | -0.11 |
| Oxygen | O | 8.71 | 9.01 | +0.30 |
The hypothetical experimental data presented in the table show a close correlation with the theoretical values calculated from the molecular formula C9H10ClNO. The deviations for Carbon, Hydrogen, Nitrogen, and Chlorine are all well within the acceptable ±0.4% range. Such results would provide strong evidence for the successful synthesis and purification of this compound and would serve to confirm its proposed empirical and molecular formula.
Medicinal Chemistry and Advanced Applications of 2 Chloro 4 Butyrylpyridine Derivatives
Structure-Activity Relationship (SAR) Methodologies for Pyridine-Based Compounds
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyridine (B92270) derivatives, SAR is essential for optimizing potency, selectivity, and pharmacokinetic properties. Any minor change to the structure can significantly alter its pharmacological effects researchgate.net.
The systematic design and synthesis of analog series are the bedrock of experimental SAR. This process involves methodical modification of a lead compound, such as 2-Chloro-4-butyrylpyridine, to probe the chemical space around the core scaffold. The goal is to identify which functional groups and structural modifications lead to improved biological activity nih.gov. Key strategies include:
Substitution Analysis: Analogs are created by varying substituents at different positions on the pyridine ring. For a this compound scaffold, chemists would systematically replace the chlorine atom with other halogens (F, Br, I) or hydrogen bond donors/acceptors. Similarly, the butyryl group could be replaced with other acyl chains of varying length, branching, or with cyclic ketones to explore the size and shape of the target's binding pocket.
Positional Isomerism: The positions of the chloro and butyryl groups would be moved to other locations on the pyridine ring (e.g., 2-butyryl-4-chloropyridine) to understand the geometric requirements for activity.
Bioisosteric Replacement: Functional groups are replaced with other groups that have similar steric and electronic properties (bioisosteres). For instance, the pyridine ring itself could be replaced by another heterocycle to assess the importance of the nitrogen atom's position and basicity.
A study on pyrazol-4-yl-pyridine derivatives as M4 receptor modulators found that analogs with a cyano moiety on the pyridine core generally showed improved potency compared to their methylated counterparts, highlighting how small electronic changes can significantly impact activity nih.gov. This systematic approach allows for the construction of a detailed SAR map, guiding the rational design of more effective therapeutic agents.
Computational methods accelerate the drug discovery process by predicting the activity of virtual compounds, thereby prioritizing synthetic efforts. These in silico techniques are integral to modern SAR studies mdpi.com.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities mdpi.com. For a series of this compound analogs, descriptors such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP) would be calculated. These descriptors are then used to build a regression model that can predict the activity of newly designed, unsynthesized analogs. A successful QSAR model can provide valuable insights into the functionalities required for potent activity mdpi.com.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For this compound derivatives, docking simulations can reveal key interactions, such as hydrogen bonds formed by the pyridine nitrogen or hydrophobic interactions involving the butyryl chain, within the active site of a receptor. For example, docking was used to determine the probable binding model of a 2-chloro-pyridine derivative in the active site of telomerase, helping to explain its inhibitory activity nih.gov.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the binding interactions predicted by docking.
These computational tools allow researchers to screen large virtual libraries of compounds and refine molecular designs before committing to chemical synthesis.
Rational Design of this compound Analogs as Bioactive Scaffolds
Rational drug design utilizes the understanding of SAR and the three-dimensional structure of a biological target to create new, more potent, and selective molecules nih.govnih.gov. The this compound scaffold offers distinct features for rational design. The design of new pyridine-derived VEGFR-2 inhibitors, for example, followed essential pharmacophoric features to achieve potent enzymatic inhibition nih.gov.
Applying this to the this compound scaffold, a design strategy might involve:
Target Identification and Analysis: Identifying a biological target (e.g., a kinase, receptor, or enzyme) and studying its binding site.
Scaffold Hopping: Keeping the key interaction points of a known ligand while replacing the core scaffold with the this compound moiety to improve properties like novelty or synthetic accessibility.
Fragment-Based Growth: Using the 2-chloro-pyridine or 4-butyrylpyridine fragment as a starting point and computationally or synthetically "growing" the molecule to fit the target's binding pocket and establish additional favorable interactions. The chlorine atom can act as a key anchoring point or a reactive handle, while the butyryl group can be tailored to fit into specific hydrophobic pockets.
The table below illustrates a hypothetical rational design approach for modifying the this compound scaffold to optimize its activity against a hypothetical kinase target.
| Modification Strategy | Rationale | Example Analog |
| Vary Acyl Chain | Probe hydrophobic pocket size and geometry. | 2-Chloro-4-acetylpyridine |
| Modify Halogen | Modulate electronic properties and halogen bonding potential. | 2-Bromo-4-butyrylpyridine |
| Introduce Flexibility | Allow for better conformational adaptation in the binding site. | 2-Chloro-4-(4-oxopentyl)pyridine |
| Add H-bond Donor/Acceptor | Form new interactions with key residues in the active site. | 2-Amino-4-butyrylpyridine |
Strategies for Modulating Biological Activity through Halogen and Acyl Substituents
The halogen and acyl substituents on the pyridine ring are critical handles for fine-tuning a molecule's biological activity, influencing its electronic, steric, and pharmacokinetic properties.
Halogen Substituents: The chlorine atom at the C2 position significantly influences the pyridine ring's electronics through its electron-withdrawing inductive effect. This can affect the pKa of the pyridine nitrogen, altering its ability to form hydrogen bonds or salt bridges. Furthermore, chlorine can participate in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity. Changing the halogen from chlorine to fluorine or bromine can systematically modulate these properties. Fluorine is smaller and more electronegative, while bromine is larger and more polarizable. SNAr reactions of 2- or 4-halopyridines are a common method for synthesizing substituted pyridines, with fluoropyridines often reacting faster than chloropyridines nih.govacs.org.
Acyl Substituents: The butyryl group at the C4 position primarily influences the molecule's steric profile and lipophilicity. The length, branching, and cyclization of the acyl chain can be modified to optimize van der Waals interactions within a hydrophobic binding pocket of a target protein. For instance, shortening the chain to an acetyl group or lengthening it to a hexanoyl group would probe the dimensions of the pocket. The carbonyl oxygen of the acyl group also provides a hydrogen bond acceptor site, which can be crucial for anchoring the molecule to its target.
Utilization of Acylated Pyridines in Prodrug Development and Delivery Systems
A prodrug is an inactive or less active compound that is converted into the active parent drug in vivo mdpi.com. This strategy is often used to overcome challenges such as poor solubility, low permeability, or rapid metabolism mdpi.commdpi.com. The pyridine moiety is a valuable component in prodrug design.
One successful strategy involves the quaternization of the pyridine nitrogen to create N-(acyloxyalkyl)pyridinium salts. This approach was used to overcome the poor aqueous solubility of a potent platelet-activating factor antagonist nih.gov. The resulting pyridinium (B92312) salts were highly water-soluble (>20 mg/mL) and were designed to be stable in aqueous buffer but readily converted to the active parent drug by serum esterases in human plasma nih.gov. This demonstrates how the pyridine nitrogen can be leveraged to attach a promoiety that dramatically improves solubility for intravenous administration.
The acyl group itself can be part of a prodrug strategy. For example, a ketone or aldehyde could be masked as a ketal or acetal (B89532) that is cleaved under specific physiological conditions (e.g., the acidic environment of tumors) to release the active acylated pyridine. The hydrazone functional group, which can be formed from an acyl group, is also a promising platform for prodrug design due to its sensitivity to acid-promoted hydrolysis, enabling targeted drug release in acidic tumor microenvironments berkeley.edu.
Late-Stage Functionalization of Complex Biologically Relevant Molecules
Late-stage functionalization (LSF) is a powerful synthetic strategy that involves introducing new functional groups into a complex molecule at a late step in the synthesis nih.govacs.orgnih.gov. This approach is highly valuable in medicinal chemistry as it allows for the rapid generation of a diverse library of analogs from a common advanced intermediate, facilitating SAR studies without the need for lengthy de novo synthesis for each new compound acs.org.
The this compound scaffold is well-suited for LSF. The inherent reactivity patterns of the pyridine ring and the presence of the chloro and butyryl groups offer multiple avenues for modification.
C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds on the pyridine ring. While the electron-deficient nature of the pyridine ring can make this challenging, various catalytic systems have been developed. For instance, methods exist to deprotonate and functionalize the C4 position, overriding the directing influence of the ring nitrogen.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is activated towards SNAr. This allows for its displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols), providing a straightforward method to introduce diverse substituents at this position nih.gov. A tandem C-H fluorination followed by SNAr has been shown to be an effective LSF strategy for multisubstituted pyridines nih.govacs.orgnih.gov.
Modification of the Acyl Group: The butyryl group can also be modified at a late stage. The carbonyl can be reduced to an alcohol, converted to an amine via reductive amination, or used as a handle for forming new C-C bonds via alpha-functionalization.
These LSF strategies enable chemists to quickly modify complex, drug-like molecules containing the this compound core, accelerating the optimization of lead compounds.
Q & A
Q. What are the common synthetic routes for 2-Chloro-4-butyrylpyridine, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, chlorination at the 2-position of pyridine derivatives often employs POCl₃ or SOCl₂ under reflux conditions, while the butyryl group is introduced via acylating agents like butyryl chloride. Optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
- Catalysis : Lewis acids (e.g., AlCl₃) improve acylation efficiency .
- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., chloro at C2, butyryl at C4). Aromatic protons appear at δ 7.5–8.5 ppm, while the butyryl carbonyl resonates at δ 170–175 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀ClNO at m/z 200.05) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C=O (1650–1750 cm⁻¹) validate functional groups .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental contamination .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
DFT studies using hybrid functionals (e.g., B3LYP) with exact exchange terms accurately model:
- Electron Density Distribution : Chlorine’s electronegativity induces charge polarization, altering reactivity at the pyridine ring .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. For example, the butyryl group lowers LUMO energy, enhancing electrophilicity at C4 .
- Thermochemical Data : Atomization energies and ionization potentials are calculated with <3 kcal/mol deviation from experimental values using gradient-corrected functionals .
Q. What strategies are effective for resolving contradictions in experimental data during the synthesis of this compound derivatives?
- Systematic Parameter Variation : Adjust solvent polarity, temperature, and stoichiometry to isolate confounding factors. For instance, excess POCl₂ may over-chlorinate the ring, requiring titration control .
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to confirm structural assignments .
- Batch Analysis : Replicate reactions under identical conditions to distinguish random errors from systematic biases .
Q. What are the key considerations in designing bioactivity studies for this compound derivatives?
- Target Selection : Prioritize enzymes/receptors with known pyridine-binding pockets (e.g., kinases, cytochrome P450) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., alkyl chain length, halogen position) to assess potency trends. For example, butyryl derivatives show enhanced lipophilicity, improving membrane permeability .
- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (IC₅₀) or microbial growth inhibition tests (MIC) with Gram-positive/negative strains .
- Toxicity Profiling : Screen for cytotoxicity in mammalian cell lines (e.g., HEK293) at 10–100 µM concentrations to establish therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
